molecular formula C10H15NS B13317490 1-[2-(Methylsulfanyl)phenyl]propan-2-amine CAS No. 803634-49-3

1-[2-(Methylsulfanyl)phenyl]propan-2-amine

Katalognummer: B13317490
CAS-Nummer: 803634-49-3
Molekulargewicht: 181.30 g/mol
InChI-Schlüssel: VGKAKJXMHGNTFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Methylsulfanyl)phenyl]propan-2-amine is an organic compound with the molecular formula C10H15NS It is a derivative of phenylpropanamine, where a methylsulfanyl group is attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylsulfanyl)phenyl]propan-2-amine typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Methylsulfanyl)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

1-[2-(Methylsulfanyl)phenyl]propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[2-(Methylsulfanyl)phenyl]propan-2-amine can be compared with other similar compounds, such as:

    1-Phenylpropan-2-amine: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.

    2-(Methylsulfanyl)phenylpropan-2-amine: Similar structure but with variations in the position of the methylsulfanyl group.

    Phenylpropanamine derivatives: Various derivatives with different substituents on the phenyl ring, leading to diverse properties and applications.

The uniqueness of this compound lies in the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity.

Eigenschaften

CAS-Nummer

803634-49-3

Molekularformel

C10H15NS

Molekulargewicht

181.30 g/mol

IUPAC-Name

1-(2-methylsulfanylphenyl)propan-2-amine

InChI

InChI=1S/C10H15NS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3

InChI-Schlüssel

VGKAKJXMHGNTFY-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1SC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.